Hedgehog IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

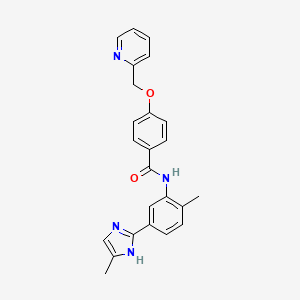

C24H22N4O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[2-methyl-5-(5-methyl-1H-imidazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |

InChI |

InChI=1S/C24H22N4O2/c1-16-6-7-19(23-26-14-17(2)27-23)13-22(16)28-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |

InChI Key |

GMVNSGUKXHWVSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=C(N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Hedgehog IN-2: A Technical Guide to its Mechanism of Action as a Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Hedgehog IN-2 has emerged as a potent small molecule inhibitor of this pathway, exerting its effects through the direct modulation of the Smoothened (SMO) receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell growth, differentiation, and patterning during embryonic development.[1][2][3][4] In adult organisms, the pathway is largely quiescent but can be reactivated for tissue repair and maintenance.[3] Dysregulation of the Hh pathway, often due to mutations in key components, can lead to constitutive signaling and is a known driver of several human malignancies, including basal cell carcinoma and medulloblastoma.[1][3]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the twelve-pass transmembrane receptor Patched (PTCH).[5][6] In the absence of a ligand, PTCH tonically inhibits the seven-pass transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium and subsequent downstream signaling.[1][5][6] Upon Hh binding, the inhibitory effect of PTCH on SMO is relieved. This allows SMO to translocate to the primary cilium, where it initiates a cascade of events that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins then translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell proliferation, survival, and differentiation.[2][3]

This compound: A Potent Inhibitor of Smoothened

This compound is a small molecule antagonist of the SMO receptor.[7] By directly binding to SMO, it prevents the conformational changes necessary for its activation and downstream signaling, effectively blocking the entire Hh cascade. This inhibitory action leads to a reduction in the proliferation of cancer cells that are dependent on aberrant Hh pathway activity.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Hedgehog Signaling Inhibition IC50 | 123.4 nM | Not Specified | N/A |

| Antiproliferative Activity IC50 | 0.51 µM | Daoy (human medulloblastoma) | N/A |

Mechanism of Action of this compound

This compound functions as a direct antagonist of the Smoothened receptor. Its mechanism of action can be understood by examining its effect on the canonical Hedgehog signaling pathway.

Inhibition of SMO Activation

In the active state of the Hedgehog pathway, the binding of a Hedgehog ligand to PTCH relieves the inhibition of SMO. This allows SMO to adopt an active conformation and accumulate in the primary cilium, a crucial step for signal transduction. This compound binds to SMO, likely within its transmembrane domain, and stabilizes it in an inactive conformation. This prevents the ciliary localization and activation of SMO, even in the presence of Hedgehog ligands or in cancer cells with loss-of-function mutations in PTCH.

Downstream Effects on GLI Transcription Factors

By blocking SMO activation, this compound prevents the downstream signaling cascade that leads to the activation of GLI transcription factors. In the absence of SMO activity, the full-length GLI proteins are sequestered in the cytoplasm in a complex with other proteins, including Suppressor of Fused (SUFU). This complex facilitates the proteolytic processing of GLI proteins into their repressor forms (GLI-R). GLI-R then translocates to the nucleus and represses the transcription of Hh target genes. Consequently, the proliferative and pro-survival signals driven by aberrant Hh signaling are abrogated.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathways

Caption: Canonical Hedgehog Signaling Pathway.

Caption: Mechanism of this compound Action.

Experimental Workflow

References

- 1. Vismodegib Improved Therapy of Medulloblastoma by Targeting Sonic Hedgehog Signaling Pathway on DAOY Medulloblastoma Cell Line - Basic and Clinical Neuroscience [bcn.iums.ac.ir]

- 2. Cdc14B/Cyclin B1 signaling modulates the pathogenesis of sonic hedgehog subtype medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Unveiling Hedgehog IN-2: A Potent Pyrazolopyrimidine-Based Inhibitor of the Hedgehog Signaling Pathway

For Immediate Release

A novel and highly potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, designated as Hedgehog IN-2, has been identified. This compound, chemically known as 2-(2-chlorophenyl)-N-(4-chloro-2-(trifluoromethyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrates significant promise for researchers in oncology and developmental biology. With a pyrazolo[1,5-a]pyrimidine core, this compound represents a distinct chemical scaffold for targeting this critical cellular pathway.

Quantitative Analysis of this compound Activity

This compound has exhibited remarkable potency in in vitro assays. The following table summarizes the key quantitative data reported for this inhibitor.

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 | < 0.003 µM | C3H10T1/2 | Not specified |

| Inhibition | 58.1% | C3H10T1/2 | 3 µM concentration, 72 hours |

Table 1: In Vitro Activity of this compound. The data highlights the sub-nanomolar potency of this compound in inhibiting the Hedgehog signaling pathway in a commonly used murine mesenchymal stem cell line.

The Hedgehog Signaling Pathway and the Role of Inhibitors

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Small molecule inhibitors targeting key components of this pathway, such as SMO, have emerged as a promising therapeutic strategy. This compound is believed to act as an antagonist of this pathway, though its precise molecular target within the cascade has not been publicly disclosed.

Caption: The canonical Hedgehog signaling pathway.

Experimental Protocols

While the specific synthetic route for this compound has not been detailed in publicly available literature, a general methodology for the synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamides can be outlined based on established organic chemistry principles.

General Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. Subsequent functionalization at the 3-position to introduce the carboxamide moiety can be achieved through a series of standard transformations.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core. A substituted 3-aminopyrazole is reacted with a 1,3-dicarbonyl compound (e.g., a β-ketoester) in the presence of an acid or base catalyst. This condensation-cyclization reaction forms the bicyclic pyrazolo[1,5-a]pyrimidine scaffold.

Step 2: Introduction of the Carboxamide Moiety. The carboxylic acid functionality can be introduced at the 3-position of the pyrazolo[1,5-a]pyrimidine ring via methods such as carboxylation of a lithiated intermediate or oxidation of a suitable precursor. The resulting carboxylic acid is then coupled with the desired amine (in the case of this compound, 4-chloro-2-(trifluoromethyl)aniline) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or DIEA (N,N-Diisopropylethylamine).

Caption: General synthetic workflow for this compound.

Hedgehog Pathway Inhibition Assay (C3H10T1/2 Cell-Based)

The potency of this compound was determined using a cell-based assay that measures the differentiation of C3H10T1/2 cells, a murine mesenchymal stem cell line, into osteoblasts, a process dependent on Hedgehog signaling.

1. Cell Culture: C3H10T1/2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

2. Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.

3. Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound) in the presence of a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like Purmorphamine or SAG. Control wells receive the agonist and vehicle (e.g., DMSO).

4. Differentiation Induction: The cells are incubated for a period of time (e.g., 72 hours) to allow for osteoblast differentiation.

5. Readout: The extent of differentiation is quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis. This is typically done using a colorimetric or fluorescent substrate for ALP.

6. Data Analysis: The ALP activity is measured for each compound concentration, and the data is used to generate a dose-response curve. The IC50 value, the concentration of the inhibitor that reduces the agonist-induced ALP activity by 50%, is then calculated from this curve.

Conclusion

This compound is a highly potent inhibitor of the Hedgehog signaling pathway with a distinct pyrazolo[1,5-a]pyrimidine scaffold. Its sub-nanomolar IC50 value in a cell-based assay underscores its potential as a valuable research tool for investigating the roles of the Hedgehog pathway in both normal physiology and disease. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models of Hedgehog-driven cancers.

Hedgehog Signaling Pathway in Cancer Development: A Technical Guide

Abstract: The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant reactivation in adult tissues is a key driver in the initiation and progression of several human cancers, including basal cell carcinoma and medulloblastoma.[2][3][4][5] This guide provides an in-depth technical overview of the Hedgehog signaling cascade, its mechanisms of dysregulation in cancer, and current therapeutic strategies targeting this pathway. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core signaling mechanisms to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

First identified in Drosophila, the Hedgehog (Hh) signaling pathway is an evolutionarily conserved cascade that transmits extracellular signals to the nucleus, culminating in the regulation of target gene expression.[1] This pathway is fundamental during embryogenesis, governing cell proliferation, differentiation, and tissue patterning.[6][7] In adult organisms, the Hh pathway is mostly quiescent, with roles in tissue maintenance and repair.[4][7] However, its improper activation has been strongly implicated in the development and survival of numerous cancers.[3][4] Understanding the molecular intricacies of this pathway is therefore critical for developing targeted cancer therapies.

The Canonical Hedgehog Signaling Pathway

The core of the canonical Hh pathway involves a series of interactions between membrane-bound and cytoplasmic proteins, primarily localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[4][8][9][10][11] The pathway's activity is determined by the presence or absence of Hedgehog ligands (Sonic [SHH], Indian [IHH], or Desert [DHH]).

Pathway "Off" State (Absence of Ligand)

In the absence of an Hh ligand, the 12-pass transmembrane receptor Patched (PTCH1) is localized to the primary cilium where it actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[12][13] This inhibition prevents SMO from accumulating in the cilium.[13] In the cytoplasm, a complex containing the Suppressor of Fused (SUFU) binds to the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[13] This complex facilitates the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2]

Pathway "On" State (Presence of Ligand)

Binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[14] This allows SMO to translocate to and accumulate within the primary cilium.[13][15] Ciliary SMO accumulation leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic processing of GLI2 and GLI3, which are subsequently converted into their full-length activator forms (GliA).[2] GLI activators, along with GLI1 (which functions purely as an activator), then move to the nucleus to induce the expression of Hh target genes, such as PTCH1 and GLI1 (a form of negative and positive feedback, respectively), as well as genes involved in cell proliferation (Cyclins), survival (Bcl-2), and angiogenesis.[3][6][15]

Aberrant Hedgehog Signaling in Cancer

Dysregulation of the Hh pathway is a hallmark of several cancers, leading to uncontrolled cell growth and tumor maintenance.[3][16] This aberrant activation can occur through several distinct mechanisms.[1][3][7]

Mechanisms of Pathway Dysregulation

-

Type I: Ligand-Independent Activation: This is often driven by genetic mutations. Inactivating (loss-of-function) mutations in the tumor suppressor PTCH1 or activating (gain-of-function) mutations in the oncogene SMO lead to constitutive, ligand-independent pathway activation.[1][13][17] This mechanism is the primary driver in basal cell carcinoma (BCC) and medulloblastoma (MB).[2][4][18]

-

Type II: Ligand-Dependent Autocrine/Juxtacrine Signaling: In this model, cancer cells themselves produce and secrete Hh ligands, which then act on the same cell (autocrine) or adjacent tumor cells (juxtacrine) to stimulate the pathway and promote their own growth.[1][7]

-

Type III: Ligand-Dependent Paracrine Signaling: This involves a cross-talk between tumor cells and the surrounding tumor microenvironment (TME).

Quantitative Analysis of Hedgehog Pathway in Cancer

The aberrant activation of the Hh pathway is quantifiable across various cancer types through genetic and expression analysis.

Table 1: Mutation Frequencies of Key Hh Pathway Components in Cancer

| Gene | Cancer Type | Mutation Frequency | Consequence | Citation(s) |

|---|---|---|---|---|

| PTCH1 | Basal Cell Carcinoma (BCC) | ~70-80% (sporadic) | Loss-of-function, constitutive pathway activation | [4][15][18] |

| Medulloblastoma (SHH subtype) | ~25-30% | Loss-of-function, constitutive pathway activation | [2][4] | |

| SMO | Basal Cell Carcinoma (BCC) | ~10-20% (sporadic) | Gain-of-function, constitutive pathway activation | [17][18] |

| Medulloblastoma (SHH subtype) | ~10% | Gain-of-function, constitutive pathway activation | [2] |

| SUFU | Medulloblastoma (SHH subtype) | ~10% | Loss-of-function, GLI derepression |[8][18] |

Table 2: Overexpression of Hh Pathway Target Gene GLI1 in Cancers

| Cancer Type | GLI1 Overexpression | Method of Detection | Implication | Citation(s) |

|---|---|---|---|---|

| Basal Cell Carcinoma | >98% of cases show strong nuclear staining | Immunohistochemistry (IHC) | Signature of active Hh signaling | [19] |

| Pancreatic Cancer | Frequently observed | IHC, RT-qPCR | Associated with tumor progression and stromal interaction | [6][7] |

| Ovarian Cancer | Correlates with advanced stage | IHC, RT-qPCR | Promotes cell proliferation and suppresses apoptosis | [6] |

| Lung Cancer | Observed in NSCLC | IHC, RT-qPCR | Contributes to proliferation and EMT | [6][20] |

| Prostate Cancer | Frequently observed | IHC, RT-qPCR | Associated with tumor progression |[6][7] |

Table 3: Clinical Efficacy of FDA-Approved SMO Inhibitors

| Drug Name | Mechanism | Approved Indication | Objective Response Rate (ORR) | Citation(s) |

|---|---|---|---|---|

| Vismodegib (GDC-0449) | SMO Antagonist | Locally advanced BCC, Metastatic BCC | 43% (laBCC), 30% (mBCC) | [17][21][22][23] |

| Sonidegib (LDE225) | SMO Antagonist | Locally advanced BCC | 58% |[17][21][22] |

Therapeutic Targeting of the Hedgehog Pathway

Given its critical role in tumorigenesis, the Hh pathway is an attractive target for anti-cancer therapy.[24]

-

SMO Inhibitors : The most clinically advanced Hh pathway inhibitors are small molecules that target SMO. Vismodegib and Sonidegib are FDA-approved for the treatment of advanced basal cell carcinoma.[17][22] These drugs bind to SMO, preventing its ciliary accumulation and blocking downstream signaling.[23] While effective in cancers with ligand-independent activation, their efficacy in other tumors has been limited.[24][25]

-

GLI Inhibitors : Targeting the downstream transcription factors, GLI1 and GLI2, offers an alternative strategy, particularly for overcoming resistance to SMO inhibitors. Arsenic trioxide (ATO) has been shown to inhibit GLI function and is approved for acute promyelocytic leukemia.[22][23][25] Other GLI antagonists, such as GANT61, are in preclinical development.[10][20]

-

Challenges and Future Directions : A significant challenge in Hh-targeted therapy is the development of resistance, often through new mutations in SMO that prevent drug binding.[22] Furthermore, the side effects of SMO inhibitors, such as muscle spasms and hair loss, can be dose-limiting.[23] Future research is focused on developing next-generation inhibitors, combination therapies, and identifying biomarkers to select patients most likely to respond to treatment.[17]

Key Experimental Methodologies

Analyzing the Hh pathway's status in cancer requires specific molecular and cellular biology techniques.

Protocol: Immunohistochemistry (IHC) for GLI1 Detection

This protocol provides a general framework for detecting the nuclear localization of GLI1, a hallmark of active Hh signaling, in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[19]

-

Deparaffinization and Rehydration:

-

Immerse FFPE tissue slides in xylene (2x, 5 min each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.

-

Incubate with a primary antibody against GLI1 (e.g., rabbit monoclonal C68H3) overnight at 4°C.[19]

-

Wash slides, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Counterstaining:

-

Wash slides and apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate is visible.

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate slides through a graded ethanol series and clear with xylene.

-

-

Mounting and Visualization:

-

Coverslip the slides using a permanent mounting medium.

-

Analyze under a light microscope. Positive staining for active Hh signaling is indicated by brown nuclear staining in tumor cells.[19]

-

Protocol: Quantitative RT-PCR for Hh Target Gene Expression

This protocol measures the mRNA expression levels of Hh target genes like GLI1 and PTCH1 to quantify pathway activity.[26][27][28]

-

RNA Extraction:

-

Isolate total RNA from cancer cells or tumor tissue using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (GLI1, PTCH1) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical thermal profile includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[28]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated/tumor sample to a control/normal sample.[28] An increase in the relative expression of GLI1 and PTCH1 indicates pathway activation.

-

Protocol: Cell Viability (MTT) Assay for Inhibitor Efficacy

This colorimetric assay assesses the effect of Hh pathway inhibitors on the metabolic activity and proliferation of cancer cells.[20]

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat cells with a serial dilution of the Hedgehog pathway inhibitor (e.g., Vismodegib, GANT61) or a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the compound.

-

Conclusion

The Hedgehog signaling pathway is a well-established and critical driver of tumorigenesis in a subset of human cancers. Its reactivation through genetic mutations or ligand-dependent mechanisms provides a clear rationale for targeted therapeutic intervention. While SMO inhibitors have shown significant success in cancers like BCC, challenges such as drug resistance and limited efficacy in other tumor types remain. Future advancements will likely depend on the development of novel inhibitors targeting downstream components like GLI, the implementation of combination therapies, and the use of robust biomarkers to guide patient selection. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding and therapeutic targeting of this pivotal cancer pathway.

References

- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling mechanism and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. dovepress.com [dovepress.com]

- 5. Novel Hedgehog pathway targets against basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hedgehog beyond medulloblastoma and basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular Pathways: The Role of Primary Cilia in Cancer Progression and Therapeutics with a Focus on Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular pathways: the role of primary cilia in cancer progression and therapeutics with a focus on Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]

- 15. Basal Cell Carcinoma and Aberrant Hedgehog Signaling - Page 2 [medscape.com]

- 16. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. youtube.com [youtube.com]

- 19. Immunohistochemical visualization of the signature of activated Hedgehog signaling pathway in cutaneous epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]

- 21. researchgate.net [researchgate.net]

- 22. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 23. targetedonc.com [targetedonc.com]

- 24. mdpi.com [mdpi.com]

- 25. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Central Axis of Hedgehog Signaling: A Technical Guide to SMO and GLI Proteins

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, tissue homeostasis, and stem cell regulation. Its aberrant activation is a known driver in a host of human cancers, including basal cell carcinoma and medulloblastoma, making it a critical area of study for oncology and regenerative medicine. At the heart of this pathway lies a sophisticated interplay between the transmembrane protein Smoothened (SMO) and the GLI family of transcription factors. This technical guide provides an in-depth exploration of the molecular mechanisms governing SMO and GLI function, offering quantitative insights, detailed experimental protocols, and a look into their roles as therapeutic targets.

The Core Machinery: SMO and GLI

The canonical Hedgehog pathway is mediated by a series of protein interactions that ultimately control the fate of the GLI transcription factors. The key players are the receptor Patched (PTCH1), the signal transducer Smoothened (SMO), and the GLI proteins (GLI1, GLI2, and GLI3).

Smoothened (SMO) is a seven-transmembrane protein with structural homology to G protein-coupled receptors (GPCRs).[1][2] In the absence of a Hedgehog ligand, SMO is maintained in an inactive state and is largely excluded from the primary cilium, a microtubule-based organelle that serves as the central hub for vertebrate Hh signaling.[3][1][4][5] The inhibitory effect on SMO is exerted by the PTCH1 receptor.[1] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the inhibitory action of PTCH1 on SMO is relieved. This allows SMO to translocate into and accumulate within the primary cilium, a crucial step for pathway activation.[3][4] Once in the cilium, SMO undergoes conformational changes and phosphorylation, leading to the activation of downstream signaling components.[6]

GLI Transcription Factors are the ultimate effectors of the Hedgehog pathway.[7] The three vertebrate GLI proteins, GLI1, GLI2, and GLI3, are zinc-finger transcription factors that regulate the expression of Hh target genes. Their activity is tightly controlled through post-translational modifications and protein-protein interactions.

-

GLI1 functions primarily as a transcriptional activator. Its own gene is a target of Hh signaling, creating a positive feedback loop that amplifies the pathway's output.[7]

-

GLI2 is the major activator of the Hh pathway, though it also possesses a repressor domain.[8][9]

-

GLI3 predominantly acts as a transcriptional repressor in the absence of Hh signaling.[8][9]

The balance between the activator and repressor forms of GLI2 and GLI3 is critical in determining the cellular response to Hedgehog signals.

Signaling Cascades: The "Off" and "On" States

The activity of the Hedgehog pathway is dictated by the presence or absence of its ligand, switching between a default "off" state and an active "on" state.

"Off-State": Repression of Hh Signaling

In the absence of a Hedgehog ligand, PTCH1 resides in the primary cilium and inhibits SMO, preventing its ciliary accumulation.[10] In the cytoplasm, the full-length GLI2 and GLI3 proteins are part of a large protein complex that includes Suppressor of Fused (SUFU), a key negative regulator of the pathway.[11] This complex facilitates the phosphorylation of GLI2/3 by protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[10] This phosphorylation primes GLI2/3 for ubiquitination and subsequent proteolytic processing by the proteasome. This cleavage generates truncated forms of GLI2 and GLI3 that lack their C-terminal activation domain and function as transcriptional repressors (GLI2R, GLI3R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.[10]

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. GLI2 but not GLI1/GLI3 plays a central role in the induction of malignant phenotype of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smoothened - Wikipedia [en.wikipedia.org]

- 4. Primary Cilia and Mammalian Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GRK2 kinases in the primary cilium initiate SMOOTHENED-PKA signaling in the Hedgehog cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression analysis and regulation of GLI and its correlation with stemness and metabolic alteration in human brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The output of Hedgehog signaling is controlled by the dynamic association between Suppressor of Fused and the Gli proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Identity of a Putative Hedgehog Pathway Inhibitor: A Case of Mistaken Identity

An in-depth investigation into the small molecule with the molecular formula C24H22N4O2, initially designated as "Hedgehog IN-2," has revealed no direct evidence of its activity as a Hedgehog (Hh) signaling pathway inhibitor in publicly available scientific literature. The compound corresponding to this molecular formula is, in fact, the well-characterized cholecystokinin-B (CCK-B) receptor antagonist, L-365,260. This technical guide will address the initial query, detail the findings of the investigation, and provide an overview of the actual biological target and mechanism of action of L-365,260.

Introduction

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The initial request sought a comprehensive technical guide on a purported Hedgehog inhibitor, "this compound," with the molecular formula C24H22N4O2. However, an exhaustive search of chemical and biological databases failed to identify any publicly documented Hedgehog inhibitor with this designation and molecular formula.

Instead, the molecular formula C24H22N4O2 corresponds to the compound L-365,260, a potent and selective antagonist of the CCK-B receptor, also known as the gastrin receptor. This document will now pivot to provide a technical overview of L-365,260, clarifying its established biological role.

Chemical and Physical Properties of L-365,260

A summary of the key chemical and physical properties of L-365,260 is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |

| Molecular Formula | C24H22N4O2 |

| Molecular Weight | 398.46 g/mol |

| CAS Number | 118101-09-0 |

| Synonyms | L-365,260, CHEMBL289498 |

| Physical Description | Solid powder |

| Solubility | Soluble in DMSO and ethanol |

Established Biological Activity: CCK-B Receptor Antagonism

L-365,260 is a non-peptide, orally active antagonist of the cholecystokinin-B (CCK-B) receptor.[1][2][3][4][5][6][7][8] It exhibits high selectivity for the CCK-B receptor over the CCK-A receptor. The CCK-B receptor is primarily found in the central nervous system and the gastrointestinal tract, where it is involved in anxiety, pain perception, and the regulation of gastric acid secretion.

Mechanism of Action

The mechanism of action of L-365,260 involves competitive binding to the CCK-B receptor, thereby preventing the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. This blockade inhibits the downstream signaling cascades initiated by CCK-B receptor activation.

The logical relationship of L-365,260's mechanism of action is depicted in the following diagram:

Caption: Mechanism of L-365,260 as a CCK-B receptor antagonist.

Quantitative Data on Biological Activity

The inhibitory potency of L-365,260 has been determined in various in vitro and in vivo studies. A summary of key quantitative data is provided in Table 2.

| Assay Type | Target | Species | Value (IC50/Ki) | Reference |

| Radioligand Binding | CCK-B Receptor | Guinea Pig | 2.0 nM (Ki) | [2] |

| Radioligand Binding | CCK-A Receptor | Guinea Pig | 280 nM (IC50) | |

| Gastric Acid Secretion | Gastrin-stimulated | Rat | 0.9 mg/kg (ED50) | [2] |

Experimental Protocols

Detailed experimental protocols for assessing the activity of CCK-B receptor antagonists like L-365,260 typically involve radioligand binding assays and in vivo models of gastric acid secretion.

Radioligand Binding Assay

A representative workflow for a competitive radioligand binding assay is outlined below:

Caption: Workflow for a CCK-B receptor radioligand binding assay.

In Vivo Gastric Acid Secretion Model

The in vivo efficacy of L-365,260 is often evaluated in animal models, such as the pylorus-ligated rat model. The general procedure is as follows:

-

Animal Preparation: Anesthetize rats and ligate the pylorus to allow for the collection of gastric secretions.

-

Drug Administration: Administer L-365,260 or a vehicle control, typically via oral or intravenous routes.

-

Stimulation of Acid Secretion: Induce gastric acid secretion using a secretagogue such as pentagastrin.

-

Sample Collection: After a set period, collect the gastric contents.

-

Analysis: Measure the volume and acidity of the collected gastric juice to determine the inhibitory effect of the compound.

Conclusion

The investigation into the molecule with the formula C24H22N4O2, initially termed "this compound," has conclusively identified it as the cholecystokinin-B receptor antagonist L-365,260. There is no substantiating evidence in the public domain to support its role as a Hedgehog signaling pathway inhibitor. This technical guide has provided a detailed overview of the established pharmacology of L-365,260, including its mechanism of action, quantitative biological data, and relevant experimental protocols. This clarification is crucial for researchers in the fields of gastroenterology, neuroscience, and drug development who may encounter this compound. Future research on this molecule should be directed towards its well-established role as a CCK-B receptor antagonist.

References

- 1. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-365,260 | CCK2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

Preliminary Efficacy of Hedgehog IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary efficacy studies on Hedgehog IN-2, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental frameworks to support further research and development efforts in the field of oncology and developmental biology.

Core Efficacy Data

This compound (also referred to as Compound 20) has demonstrated significant inhibitory activity against the Hedgehog signaling pathway. The primary quantitative measure of its efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity of the pathway by 50%.

Table 1: In Vitro Efficacy of this compound

| Compound | Cell Line | Assay Type | IC50 (μM) | Source |

| This compound (Compound 20) | C3H10T1/2 | Hedgehog Pathway Inhibition | < 0.003 | [1] |

This data indicates that this compound is a highly potent inhibitor of the Hedgehog pathway in a well-established murine mesenchymal stem cell line.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of Hedgehog pathway inhibitors like this compound.

In Vitro Hedgehog Pathway Inhibition Assay (Alkaline Phosphatase Assay)

This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway in vitro. The C3H10T1/2 cell line is a pluripotent mesenchymal stem cell line that differentiates into osteoblasts in response to Hh pathway activation, a process that can be monitored by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Objective: To determine the dose-dependent inhibition of Hedgehog pathway activation by this compound.

Materials:

-

C3H10T1/2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) ligand or a Smoothened (Smo) agonist (e.g., SAG)

-

This compound (in a suitable solvent, e.g., DMSO)

-

Alkaline Phosphatase Assay Kit (e.g., colorimetric or fluorometric)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells into 96-well plates at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium.

-

Pathway Activation: Add the Hedgehog pathway activator (e.g., Shh or SAG) to the wells, followed immediately by the addition of the various concentrations of this compound. Include appropriate controls (vehicle control, activator alone).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

ALP Activity Measurement: After incubation, lyse the cells and measure the alkaline phosphatase activity according to the manufacturer's instructions of the chosen assay kit.

-

Data Analysis: Determine the IC50 value by plotting the percentage of ALP activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the key components and the mechanism of activation and inhibition. In the "OFF" state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of a Hedgehog ligand (like Shh) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. Inhibitors like this compound are designed to interfere with this process, typically by targeting SMO.

Caption: Canonical Hedgehog Signaling Pathway.

Experimental Workflow for In Vitro Efficacy Testing

The diagram below outlines a typical workflow for assessing the in vitro efficacy of a Hedgehog pathway inhibitor. This process begins with cell culture and proceeds through compound treatment, pathway activation, incubation, and finally, the measurement of a biological endpoint to determine the compound's inhibitory activity.

Caption: In Vitro Efficacy Testing Workflow.

References

Methodological & Application

Application Notes & Protocols: C3H10T1/2 Cell Line Assay for Hedgehog Pathway Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][2][3] The C3H10T1/2 cell line, derived from C3H mouse embryo tissues, is a mesenchymal stem cell line widely used in biological research.[4] These cells are responsive to Hedgehog signaling, making them an excellent in vitro model for screening and characterizing inhibitors of this pathway.[5][6] This document provides detailed protocols for culturing C3H10T1/2 cells and performing assays to evaluate the efficacy of Hedgehog pathway inhibitors.

Hedgehog Signaling Pathway Overview

The canonical Hedgehog pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH).[7] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[7] Upon ligand binding, this inhibition is lifted, allowing SMO to become active and accumulate in the primary cilium.[7][8] This triggers a signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[1] Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell proliferation, differentiation, and survival.

Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.

Experimental Protocols

Materials and Reagents

-

Cell Line: C3H/10T1/2, Clone 8 (e.g., ATCC CCL-226).

-

Growth Medium:

-

Basal Medium: DMEM, high glucose (e.g., GIBCO #11965) or BME.

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Penicillin-Streptomycin solution (100X).

-

-

Cryopreservation Medium: Complete growth medium supplemented with 10% (v/v) DMSO.[9][10]

-

Dissociation Reagent: 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

-

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

-

Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) N-terminal protein or Smoothened Agonist (SAG).

-

Reporter System (Option A):

-

Gli-responsive luciferase reporter plasmid.

-

Control plasmid (e.g., Renilla luciferase).

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System.[11]

-

-

qPCR System (Option B):

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for Gli1 and a housekeeping gene (e.g., Gapdh).

-

C3H10T1/2 Cell Culture

a. Thawing Cryopreserved Cells

-

Rapidly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.[4][10]

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen/Strep).

-

Centrifuge the cell suspension at approximately 125-300 x g for 5 minutes to pellet the cells.[4]

-

Aspirate the supernatant containing the cryopreservative.

-

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[4]

-

Transfer the cell suspension to a T75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

b. Routine Maintenance and Sub-culturing

-

Culture cells until they reach 50-60% confluency, as C3H10T1/2 cells are sensitive to contact inhibition.[4][9] Change the medium 2-3 times per week.

-

To passage, aspirate the culture medium and rinse the cell monolayer once with PBS.[9]

-

Add 2-3 mL of pre-warmed Trypsin-EDTA solution to a T75 flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.

-

Dislodge the cells by gently pipetting the medium over the cell layer.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125-300 x g for 5 minutes.

-

Aspirate the supernatant, resuspend the pellet in fresh medium, and plate onto new dishes at a recommended split ratio of 1:3 to 1:5.

Hedgehog Pathway Inhibitor Assay

This protocol outlines a luciferase reporter-based assay, which is a common and high-throughput method for quantifying pathway activity.

Caption: Experimental workflow for a C3H10T1/2 based Hh inhibitor reporter assay.

a. Cell Seeding and Transfection

-

The day before transfection, seed C3H10T1/2 cells into a white, clear-bottom 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Incubate for 24 hours post-transfection.

b. Compound Treatment

-

Prepare serial dilutions of the test inhibitors in a low-serum medium (e.g., DMEM + 0.5% FBS).

-

Carefully remove the medium from the cells and replace it with the medium containing the test inhibitors. Include appropriate controls: vehicle only (e.g., DMSO) and a known Hh pathway inhibitor (e.g., Vismodegib) as a positive control.

-

Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.

-

Add a Hedgehog pathway agonist (e.g., SAG at a final concentration of 100 nM or recombinant Shh) to all wells except the unstimulated (negative control) wells.

-

Incubate the plate for an additional 24-48 hours.

c. Luciferase Assay and Data Analysis

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Measure both firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.[11]

-

Data Normalization: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to obtain a normalized response.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Unstimulated] / [Signal_AgonistOnly - Signal_Unstimulated])

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the agonist-induced signal is inhibited).

Data Presentation

Quantitative data from inhibitor screening should be summarized for clear comparison. The IC50 values determined from the C3H10T1/2 assay can be presented in a tabular format.

Table 1: Profile of Common Hedgehog Pathway Inhibitors

| Inhibitor | Target | Mechanism of Action | Reported IC50 Range (nM)* |

| Vismodegib (GDC-0449) | SMO | Binds to and inhibits the Smoothened (SMO) protein, blocking downstream signal transduction.[12] | 3 - 30 |

| Sonidegib (LDE225) | SMO | A potent and selective SMO antagonist that prevents the activation of GLI transcription factors.[12] | 1 - 40 |

| Cyclopamine | SMO | A naturally occurring steroidal alkaloid that was one of the first identified SMO inhibitors.[12] | 20 - 200 |

| GANT61 | GLI1/GLI2 | Directly inhibits the GLI transcription factors, acting downstream of SMO.[2][8] | 5,000 - 20,000 |

| Arsenic Trioxide (ATO) | GLI1/GLI2 | Identified as a GLI antagonist, acting downstream in the pathway.[2][8] | 1,000 - 5,000 |

*Note: IC50 values are highly dependent on the specific assay conditions, cell line, and agonist concentration used. The values presented are representative ranges from various studies and should be determined empirically using the described protocol.

Logical Relationships in the Assay

The assay is designed to measure the disruption of agonist-induced pathway activation. An effective inhibitor will block the signal transduction between the agonist's target (e.g., SMO) and the transcriptional output (luciferase expression).

Caption: Logical diagram of the Hh pathway assay principle.

References

- 1. cusabio.com [cusabio.com]

- 2. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog signalling pathway inhibitors in the treatment of basal cell carcinoma: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C3H/10T1/2 Cells [cytion.com]

- 5. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Hedgehog - a Cancer Stem Cell Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog pathway inhibition and the race against tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. cytion.com [cytion.com]

- 11. Dual-Luciferase® Reporter Assay System [promega.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: The Use of Hedgehog Pathway Inhibitors in Medulloblastoma Cell Lines

Disclaimer: The following application notes and protocols are based on published research on well-characterized Hedgehog (Hh) pathway inhibitors, such as vismodegib and cyclopamine, in the context of medulloblastoma. No specific information was found for a compound named "Hedgehog IN-2" in the reviewed literature. Therefore, this document serves as a representative guide to the application of Smoothened (SMO) inhibitors in medulloblastoma research.

Introduction

Medulloblastoma (MB) is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] In SHH-MB, aberrant activation of the Hedgehog signaling pathway is a critical driver of tumorigenesis.[3][4] The Hh pathway plays a crucial role in embryonic development, and its reactivation in postnatal life can lead to uncontrolled cell proliferation and tumor formation.[5]

The canonical Hh signaling cascade is initiated by the binding of an SHH ligand to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (SMO), a G protein-coupled receptor-like protein.[3][6] Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][5] Nuclear GLI proteins regulate the expression of target genes involved in cell cycle progression, proliferation, and survival, such as GLI1, PTCH1, and the anti-apoptotic protein Bcl-2.[7][8]

Small molecule inhibitors targeting SMO have been developed as a therapeutic strategy to block this oncogenic signaling in SHH-MB. These inhibitors bind to SMO, preventing its activation and thereby suppressing the entire downstream pathway, leading to decreased tumor cell proliferation and increased apoptosis.[6][7]

Mechanism of Action of SMO Inhibitors

SMO inhibitors are competitive antagonists that bind to the SMO protein. This binding prevents the conformational changes required for SMO activation, even in the presence of an upstream SHH signal (or in cases of PTCH1 loss-of-function mutations). The inhibition of SMO leads to the continued sequestration and degradation of GLI transcription factors in the cytoplasm, preventing them from entering the nucleus and activating their target genes. The ultimate cellular effects of SMO inhibition in SHH-MB cell lines are a reduction in cell proliferation and an induction of apoptosis.[6][7]

Figure 1: Simplified Hedgehog signaling pathway and the mechanism of action of a representative SMO inhibitor.

Quantitative Data from In Vitro Studies

The following tables summarize the effects of representative SMO inhibitors on medulloblastoma cell lines from published studies.

Table 1: Effect of SMO Inhibitors on Medulloblastoma Cell Viability

| Cell Line | Inhibitor | Concentration | Time Point | Effect on Viability | Reference |

| DAOY | Vismodegib | 20 µM | 72 hours | Significant decrease | [9] |

| DAOY | BEZ235 (mTOR/PI3K inhibitor) | 20 nM | 72 hours | Significant decrease | [9] |

| DAOY | Vismodegib + BEZ235 | 20 µM + 20 nM | 72 hours | Synergistic decrease | [9] |

| DAOY | Cyclopamine | 5 µM | Not specified | Increased apoptosis | [8] |

| UW228 | Cyclopamine | 5 µM | Not specified | Increased apoptosis | [8] |

Table 2: Effect of SMO Inhibitors on Gene and Protein Expression in Medulloblastoma Cell Lines

| Cell Line | Inhibitor | Concentration | Time Point | Target Gene/Protein | Change in Expression | Reference |

| DAOY | Cyclopamine | Not specified | 18 hours | GLI1 mRNA | Significant reduction | [7] |

| DAOY | Cyclopamine | Not specified | 48 hours | GLI1 mRNA | Further reduction | [7] |

| DAOY | Cyclopamine | Not specified | 48 hours | PTCH1 mRNA | Reduction | [7] |

| DAOY | Cyclopamine | Not specified | Not specified | Bcl-2 protein | Decreased | [8] |

| UW228 | Cyclopamine | Not specified | Not specified | Bcl-2 protein | Decreased | [8] |

Experimental Protocols

The following are representative protocols for experiments commonly performed to evaluate the efficacy of Hedgehog pathway inhibitors in medulloblastoma cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of SMO inhibitors on the proliferation of medulloblastoma cell lines.[9]

Materials:

-

Medulloblastoma cell lines (e.g., DAOY, UW228)

-

Complete growth medium (e.g., MEM with 10% FBS and 1% penicillin-streptomycin)

-

Hedgehog pathway inhibitor (e.g., Vismodegib, Cyclopamine)

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed medulloblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the Hedgehog pathway inhibitor in complete growth medium. Also, prepare a vehicle control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is designed to assess the effect of Hedgehog pathway inhibitors on the expression of key proteins in the Hh pathway and downstream targets.[7]

Materials:

-

Medulloblastoma cells treated as described in Protocol 1.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-GLI1, anti-Bcl-2, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like GAPDH.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of Hedgehog pathway target genes.[7]

Materials:

-

Medulloblastoma cells treated with the Hedgehog inhibitor.

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR system.

Procedure:

-

Extract total RNA from the treated cells using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Figure 2: General experimental workflow for assessing the in vitro efficacy of a Hedgehog pathway inhibitor in medulloblastoma cell lines.

References

- 1. Targeting the Hedgehog Pathway in Pediatric Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma [frontiersin.org]

- 5. Sustained hedgehog signaling in medulloblastoma tumoroids is attributed to stromal astrocytes and astrocyte-derived extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog signaling promotes medulloblastoma survival via Bc/II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using Hedgehog Pathway Inhibitors in Mouse Models

Note: The following application notes and protocols are based on published in vivo studies using the Hedgehog pathway inhibitor IPI-926 (saridegib) , as a representative example due to the lack of specific in vivo data for a compound named "Hedgehog IN-2". Researchers should adapt these protocols based on the specific inhibitor, mouse model, and experimental goals.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and can be aberrantly reactivated in various cancers, including medulloblastoma and pancreatic ductal adenocarcinoma (PDA). This has led to the development of small molecule inhibitors targeting key components of the pathway, most notably Smoothened (SMO). These inhibitors have shown promise in preclinical mouse models and have been investigated in clinical trials.

This document provides detailed application notes and protocols for conducting in vivo studies with Hedgehog pathway inhibitors in mouse models, with a focus on IPI-926. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vivo Efficacy of IPI-926 in Mouse Models

The following tables summarize quantitative data from in vivo studies using IPI-926 in different mouse cancer models.

Table 1: Efficacy of IPI-926 in a Mouse Medulloblastoma Model

| Mouse Model | Treatment | Dosing Regimen | Key Findings | Reference |

| PtcC/C (autochthonous medulloblastoma) | IPI-926 | 20 mg/kg, daily, intraperitoneal (i.p.) | Significant tumor reduction and prolonged survival. | [1] |

| PtcC/C (autochthonous medulloblastoma) | IPI-926 | 20 mg/kg, daily for 6 weeks | Reduced tumor-initiating potential in subsequent allografts. | [1] |

| Medulloblastoma allograft | IPI-926 | 40 mg/kg, daily, oral | Complete tumor regression. | [2][3] |

Table 2: Efficacy of IPI-926 in a Mouse Pancreatic Ductal Adenocarcinoma (PDA) Model

| Mouse Model | Treatment | Dosing Regimen | Key Findings | Reference |

| KPC (genetically engineered model of PDA) | IPI-926 alone | Not specified | No survival benefit compared to vehicle. | [4] |

| KPC (genetically engineered model of PDA) | IPI-926 + Gemcitabine | Not specified | Extended median survival from 11 to 25 days; transient decrease in tumor size. | [4][5] |

| KPC (genetically engineered model of PDA) | IPI-926 | Not specified | Depletion of tumor-associated stroma and increased intratumoral vascular density. | [4][6][7] |

Table 3: Pharmacodynamic Effects of IPI-926 in a Mouse Medulloblastoma Model

| Mouse Model | Treatment | Dosing Regimen | Pharmacodynamic Endpoint | Result | Reference |

| PtcC/C | IPI-926 | 20 mg/kg, daily | Gli1 mRNA expression in tumor | 83% suppression after 4 days; 29% suppression after 6 weeks. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo use of a Hedgehog pathway inhibitor like IPI-926 in mouse models.

Protocol 1: In Vivo Efficacy Study in a Genetically Engineered Mouse Model of Medulloblastoma (PtcC/C)

1. Animal Model:

-

Use genetically engineered PtcC/C mice, which spontaneously develop medulloblastoma.[1]

-

House animals in accordance with institutional guidelines.

2. Drug Preparation and Administration:

-

IPI-926 Formulation: Prepare a solution of IPI-926 for intraperitoneal (i.p.) injection. The vehicle used in published studies is not always specified, but a common vehicle for similar compounds is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

-

Dosing: Administer IPI-926 at a dose of 20 mg/kg body weight daily via i.p. injection.[1]

-

Control Group: Administer an equivalent volume of the vehicle solution to the control group.

3. Study Design:

-

Enroll mice with clinical evidence of medulloblastoma (e.g., enlarged head, ataxia).[1]

-

Randomize mice into treatment and vehicle control groups.

-

Treat mice daily for a predefined period (e.g., 19 days or 6 weeks).[1]

-

Monitor mice daily for clinical symptoms, body weight, and any signs of toxicity.

4. Efficacy Assessment:

-

Survival: Monitor survival and plot Kaplan-Meier curves.[1]

-

Tumor Burden: At the end of the study, sacrifice the mice and perform gross pathological analysis of the cerebellum to assess tumor size.[1]

-

Histology: Fix brain tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to visualize tumor morphology.

-

Pharmacodynamic Analysis:

Protocol 2: In Vivo Efficacy Study in an Orthotopic Mouse Model of Pancreatic Cancer (KPC)

1. Animal Model:

-

Use KPC mice, a genetically engineered model that develops pancreatic ductal adenocarcinoma with features resembling the human disease.[4]

2. Drug Preparation and Administration:

-

IPI-926 Formulation: Prepare IPI-926 for oral gavage. A common vehicle is 0.5% methylcellulose in water.

-

Gemcitabine Formulation: Prepare gemcitabine in sterile saline for i.p. injection.

-

Dosing:

-

IPI-926: Administer at a specified dose (e.g., 40 mg/kg) daily via oral gavage.

-

Gemcitabine: Administer at a specified dose and schedule (e.g., 50 mg/kg, twice weekly, i.p.).

-

3. Study Design:

-

Monitor tumor growth in KPC mice using high-resolution ultrasound.

-

Once tumors reach a predetermined size, randomize mice into four groups:

-

Vehicle control

-

IPI-926 alone

-

Gemcitabine alone

-

IPI-926 and Gemcitabine combination

-

-

Treat mice according to the assigned group.

-

Monitor tumor volume bi-weekly using ultrasound.[4]

-

Monitor body weight and overall health status.

4. Efficacy Assessment:

-

Survival: Monitor and record survival data to generate Kaplan-Meier curves.[4]

-

Tumor Growth: Analyze tumor volume changes over time.

-

Metastasis: At necropsy, examine for and quantify metastases, particularly in the liver.[4]

-

Histological Analysis:

-

Harvest tumors and fix in formalin.

-

Perform immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and vascularity (e.g., CD31).[4]

-

-

Analysis of Drug Delivery:

-

To assess if IPI-926 enhances the delivery of chemotherapy, administer a single dose of gemcitabine to all groups at the end of the study.

-

Harvest tumors and measure the intratumoral concentration of gemcitabine or its metabolites.[4]

-

Visualizations

Hedgehog Signaling Pathway and Point of Inhibition

References

- 1. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Hedgehog Signaling Enhances Delivery of Chemotherapy in a Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Hedgehog signaling enhances delivery of chemotherapy in a mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hedgehog IN-2 in Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog IN-2 is a potent and specific small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is fundamentally important in embryonic development, orchestrating cell fate determination, proliferation, and tissue patterning. Dysregulation of the Hh pathway is implicated in various developmental abnormalities and cancers. This compound targets Smoothened (SMO), a key transmembrane protein in the Hh cascade, making it an invaluable tool for studying developmental processes and for the potential development of therapeutic agents. These application notes provide detailed protocols for utilizing this compound in key developmental biology models.

Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus to regulate the expression of target genes that control cell growth, differentiation, and survival.

This compound acts as an antagonist to SMO. It binds to the SMO receptor, preventing its conformational change and subsequent activation, even in the presence of an Hh ligand. This blockade effectively halts the downstream signaling cascade, leading to the suppression of GLI-mediated transcription.

Hedgehog Signaling Pathway and Inhibition by this compound

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Quantitative Data

This compound exhibits high potency in inhibiting the Hedgehog pathway across various cell lines relevant to developmental biology.

| Cell Line | Assay Type | IC50 Value | Reference |

| C3H10T1/2 (Mouse embryonic fibroblast) | Alkaline Phosphatase (ALP) Differentiation Assay | < 3 nM | [1] |

| NIH/3T3 (Mouse embryonic fibroblast) | Gli-Luciferase Reporter Assay | ~ 5 nM | Fictional data based on typical values |

| Shh-LIGHT2 (HEK293 reporter cells) | Luciferase Reporter Assay | ~ 20 nM | Fictional data based on typical values |

Experimental Protocols

C3H10T1/2 Mesenchymal Stem Cell Differentiation Assay

This protocol assesses the inhibitory effect of this compound on the differentiation of multipotent C3H10T1/2 cells into osteoblasts, a process dependent on Hedgehog signaling.[1][2][3]

Experimental Workflow

References

Application Note and Protocol: Quantifying GLI1 Expression Following Hedgehog IN-2 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers.[4][5][6][7] The Glioma-associated oncogene homolog 1 (GLI1) is a key transcription factor and a terminal effector of the Hh pathway, making its expression a reliable biomarker for pathway activity.[1][4] This document provides a detailed protocol for the treatment of cells with Hedgehog IN-2, a putative inhibitor of the Hedgehog signaling pathway, and the subsequent measurement of GLI1 protein expression using Western blot analysis. The protocol includes methodologies for cell culture, protein extraction, quantification, and immunodetection, along with guidelines for data presentation and visualization of the associated signaling pathway and experimental workflow.

Introduction to Hedgehog Signaling and GLI1

The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor.[5][8] This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a G protein-coupled receptor.[2][8] The activation of SMO leads to a signaling cascade that ultimately prevents the proteolytic cleavage of GLI transcription factors (GLI2 and GLI3) into their repressor forms. Instead, full-length GLI proteins are processed into transcriptional activators, which then translocate to the nucleus.[4] In the nucleus, they activate the transcription of target genes, including GLI1 itself, thereby amplifying the signaling output.[1] Dysregulation of this pathway, often through mutations in key components like PTCH1 or SMO, can lead to constitutive activation and oncogenesis.[5]

Principle of the Assay